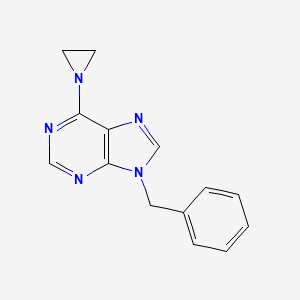

9H-Purine, 6-aziridinyl-9-benzyl-

Description

BenchChem offers high-quality 9H-Purine, 6-aziridinyl-9-benzyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Purine, 6-aziridinyl-9-benzyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

92193-48-1 |

|---|---|

Molecular Formula |

C14H13N5 |

Molecular Weight |

251.29 g/mol |

IUPAC Name |

6-(aziridin-1-yl)-9-benzylpurine |

InChI |

InChI=1S/C14H13N5/c1-2-4-11(5-3-1)8-19-10-17-12-13(18-6-7-18)15-9-16-14(12)19/h1-5,9-10H,6-8H2 |

InChI Key |

JECXDRGFMACCDP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=NC=NC3=C2N=CN3CC4=CC=CC=C4 |

Origin of Product |

United States |

Research Landscape of 9h Purine, 6 Aziridinyl 9 Benzyl

Historical Context of Purine (B94841) Derivatives in Chemical Biology

The study of purine derivatives is a cornerstone of medicinal chemistry and chemical biology, rooted in the fundamental role of purines in life processes. Purines, heterocyclic aromatic organic compounds, were first named by German chemist Emil Fischer in 1884, who synthesized the parent compound, purine, for the first time in 1898. researchgate.net The natural purines, adenine (B156593) and guanine (B1146940), are essential building blocks of nucleic acids, DNA and RNA, and are components of vital cofactors like ATP, NADH, and Coenzyme A. nih.gov

The recognition of their central role in cellular metabolism led researchers to hypothesize that analogues of these natural purines could act as antimetabolites, interfering with critical metabolic pathways. This concept paved the way for the development of a vast library of synthetic purine derivatives. A landmark achievement in this field was the synthesis of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) in the 1950s. ontosight.ai These compounds, where the 6-hydroxyl group of the natural purines is replaced by a thiol group, were among the first to show significant antineoplastic activity and remain in clinical use for treating leukemia. ontosight.ainih.gov

This initial success spurred the development of a wide array of purine analogues with diverse biological activities. researchgate.net By modifying the purine core at various positions (C2, C6, C8, or N9), scientists have developed potent antiviral, anticancer, and immunosuppressive agents. researchgate.netnih.gov For example, cladribine (B1669150) and fludarabine (B1672870) are adenosine (B11128) analogues effective against certain leukemias, while acyclovir (B1169) and ganciclovir (B1264) are acyclic nucleoside derivatives that are invaluable antiviral drugs. ontosight.ainih.gov The historical development of these compounds established a key principle: small structural modifications to the purine scaffold can lead to profound changes in biological function, allowing these molecules to serve as powerful tools for modulating biological processes and treating disease. nih.govnih.gov

| Key Historical Purine Derivatives | Year of Significance | Therapeutic Application |

| Purine | 1898 | Parent compound, synthesized by Emil Fischer. |

| 6-Mercaptopurine (6-MP) | 1950s | Anticancer (Leukemia). ontosight.ai |

| 6-Thioguanine | 1950s | Anticancer (Leukemia). ontosight.ai |

| Acyclovir | 1970s | Antiviral. ontosight.ai |

| Cladribine | 1980s | Anticancer (Hairy Cell Leukemia). ontosight.aiimtm.cz |

| Fludarabine | 1980s | Anticancer (Chronic Lymphocytic Leukemia). researchgate.netnih.gov |

Significance of the Aziridinyl Moiety in Bioactive Compounds

The aziridine (B145994) ring, a three-membered heterocycle containing a nitrogen atom, is a significant pharmacophore in medicinal chemistry, primarily due to its function as a potent alkylating agent. nih.govnih.gov The high reactivity of the aziridine ring is a result of significant ring strain, making it susceptible to ring-opening reactions by nucleophiles. nih.govnih.gov This electrophilic nature allows aziridine-containing compounds to form covalent bonds with biological macromolecules, most notably DNA. researchgate.netontosight.ai

The capacity to alkylate DNA is the mechanistic basis for the powerful anticancer activity of several well-known drugs. ontosight.ai Natural products like Mitomycin C, isolated from Streptomyces bacteria, and synthetic drugs such as Thiotepa, have been used in cancer therapy for decades. ontosight.ainih.gov The aziridinyl groups in these molecules are critical to their cytotoxicity. ontosight.ai Upon activation within the cell, they react with nucleophilic sites on DNA bases, such as the guanine nucleobase, leading to DNA alkylation and the formation of interstrand cross-links. ontosight.ainih.gov This damage disrupts DNA replication and transcription, ultimately triggering cell death.

Beyond its role in anticancer agents, the aziridinyl moiety is found in compounds with a range of other biological activities, including antibacterial and immunomodulatory effects. researchgate.netnih.gov For instance, aziridine-containing natural products like azinomycin A and B are active against both Gram-positive and Gram-negative bacteria. nih.gov The unique reactivity of the aziridine group makes it a valuable functional group for designing targeted covalent inhibitors and other bioactive probes to study complex biological systems. nih.govnih.gov

| Bioactive Compound | Moiety | Primary Mechanism of Action | Therapeutic Area |

| Mitomycin C | Aziridine | DNA Alkylation, Cross-linking. ontosight.ainih.gov | Anticancer. ontosight.ainih.gov |

| Thiotepa | Aziridine | DNA Alkylation, Cross-linking. researchgate.netontosight.ai | Anticancer. ontosight.ainih.gov |

| Carboquone | Aziridine | DNA Alkylation. researchgate.net | Anticancer. researchgate.net |

| Azinomycin A/B | Aziridine | DNA Alkylation | Anticancer, Antibacterial. nih.gov |

Overview of N9-Benzyl Purine Analogues in Academic Research

The substitution of a benzyl (B1604629) group at the N9 position of the purine ring is a common strategy in medicinal chemistry to create analogues with diverse and specific biological activities. ontosight.ainih.gov The benzyl group, being a bulky and lipophilic substituent, can significantly influence the compound's ability to interact with biological targets like enzymes and receptors, often conferring enhanced potency or selectivity. ontosight.ainih.gov

Research into N9-benzyl purine analogues has explored a wide range of therapeutic applications. One area of focus has been the development of selective inhibitors for phosphodiesterases (PDEs), enzymes that regulate intracellular signaling. Certain 9-benzyladenine (B1666361) derivatives have been identified as potent and selective inhibitors of PDE4, which plays a critical role in inflammatory responses. nih.gov These compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha, suggesting their potential as treatments for inflammatory diseases. nih.gov

In another vein of research, N9-benzyl purines have been investigated as potential antimycobacterial agents. Studies have shown that 6-aryl-9-benzylpurine analogues can exhibit excellent activity against Mycobacterium tuberculosis, with some derivatives showing potency comparable or superior to existing drugs like rifampicin (B610482) and isoniazid. nih.gov Furthermore, N9-benzyl substitution is a feature in compounds designed to target adenosine receptors. Depending on other substitutions on the purine core, these analogues can act as selective antagonists for A1 or A2A adenosine receptors, which are implicated in cardiovascular and neurological functions. nih.gov The synthesis of 6-benzylaminopurine (B1666704) (BAP) derivatives has also been extensively studied, leading to compounds with cytokinin activity in plants and, notably, antiproliferative properties in human cancer cell lines. nih.govwikipedia.org This body of research underscores the versatility of the N9-benzyl purine scaffold in generating compounds with a broad spectrum of biological activities. nih.govimtm.cz

| N9-Benzyl Purine Analogue Class | Biological Target/Activity | Potential Application |

| 9-Benzyladenine derivatives | Phosphodiesterase 4 (PDE4) inhibition. nih.gov | Anti-inflammatory. nih.gov |

| 6-Aryl-9-benzylpurines | Antimycobacterial activity. nih.gov | Tuberculosis treatment. nih.gov |

| N9-benzyl-pyrimido[2,1-f]purinediones | Adenosine A1/A2A receptor antagonism. nih.gov | Cardiovascular/Neurological research. nih.gov |

| 6-Benzylaminopurine (BAP) derivatives | Cyclin-dependent kinase (CDK) inhibition. nih.gov | Anticancer. nih.gov |

Molecular Mechanisms of Action of 9h Purine, 6 Aziridinyl 9 Benzyl and Analogues

Interactions with Nucleic Acids

The purine (B94841) scaffold serves as a vehicle to deliver reactive functionalities to the cellular nucleus, where they can directly interact with DNA. These interactions disrupt the structure and function of the genetic material, leading to significant cellular consequences.

The primary mechanism by which 9H-Purine, 6-aziridinyl-9-benzyl- is anticipated to exert its effects on nucleic acids is through DNA alkylation, a process facilitated by its 6-aziridinyl substituent. The aziridine (B145994) ring is a three-membered heterocycle containing a nitrogen atom. Due to significant ring strain, this group is highly susceptible to nucleophilic attack, making it a potent alkylating agent.

The alkylation process is typically initiated by the protonation of the aziridine nitrogen under physiological conditions, forming a highly reactive aziridinium (B1262131) cation. This electrophilic species is then attacked by nucleophilic sites on the DNA molecule. The most common targets for alkylation are the nitrogen and oxygen atoms in the DNA bases. mdpi.com Key nucleophilic sites include:

N7 of guanine (B1146940)

N1 and N3 of adenine (B156593)

N3 of cytosine

The oxygen atoms of the phosphate (B84403) backbone mdpi.comnih.gov

Alkylation at the N7 position of guanine is a frequent outcome. This modification introduces a positive charge into the purine ring system of the base, which can lead to a cascade of downstream events, including destabilization of the glycosidic bond and subsequent depurination, creating an abasic site. mdpi.com Furthermore, this initial alkylation can lead to mispairing during DNA replication; for instance, an alkylated guanine may erroneously pair with thymine (B56734) instead of cytosine. mdpi.com

If a molecule possesses two or more alkylating groups, it can form DNA cross-links. While 9H-Purine, 6-aziridinyl-9-benzyl- is a mono-alkylating agent, related compounds with two aziridine groups can induce interstrand cross-links (ICLs), covalently binding the two strands of the DNA helix and preventing their separation for replication or transcription.

Beyond direct alkylation, purine analogues can interfere with the enzymes that maintain DNA topology and facilitate replication. One of the most significant targets in this class is Topoisomerase II (Topo II), an essential enzyme that manages DNA supercoils and resolves tangled DNA strands by creating transient double-strand breaks.

Certain substituted purine analogues function as catalytic inhibitors of Topo II. nih.govnih.gov Unlike Topo II "poisons" (like etoposide) that stabilize the enzyme-DNA cleavage complex and lead to permanent DNA breaks, these catalytic inhibitors block the enzyme's function before DNA scission occurs. nih.gov They often act by competing with ATP for the nucleotide-binding pocket in the enzyme's ATPase domain. nih.gov This inhibition prevents the enzyme from hydrolyzing ATP, a step required to fuel the conformational changes necessary for its catalytic cycle.

By inhibiting Topo II, these compounds prevent the decatenation of newly replicated chromosomes, leading to failures in chromosome segregation during mitosis and ultimately halting cell proliferation. nih.gov Research has identified that substitutions at the C6 position of the purine ring are critical for this activity. For example, O6- and S6-substituted guanine analogues have been confirmed to function as catalytic Topo II inhibitors. nih.gov This mechanism suggests that 9H-Purine, 6-aziridinyl-9-benzyl- and related compounds could similarly disrupt Topo II function, contributing to their biological effects.

Table 1: Examples of Substituted Purine Analogues and their Interaction with Topoisomerase II

| Compound/Analogue Class | Substitution Pattern | Mechanism of Topo II Interaction | Reference |

| NSC35866 | S6-substituted thioguanine | Catalytic inhibitor; inhibits ATPase activity | nih.gov |

| O6-benzylguanine | O6-substituted guanine | Catalytic inhibitor; inhibits ATPase activity | nih.gov |

| Quinoline Aminopurine (QAP 1) | Purine diamine analogue | ATP-competitive catalytic inhibitor of Topo IIα and IIβ | nih.gov |

Enzyme Inhibition and Modulation

The purine structure is a privileged scaffold in medicinal chemistry due to its resemblance to endogenous purines like adenine and guanine, which are fundamental components of cofactors and signaling molecules. This mimicry allows purine analogues to bind and modulate the activity of a wide range of enzymes.

The structural similarity of purine analogues to natural nucleosides makes them prime candidates for development as antiviral agents. These compounds can interfere with viral replication by inhibiting essential viral enzymes, particularly polymerases. Research into purine nucleoside analogues has demonstrated their efficacy against a variety of DNA and RNA viruses.

For instance, a study on 9-β-D-ribofuranosylpurine-6-carboxamides revealed significant in vitro antiviral activity. nih.gov Specifically, 9-β-D-Ribofuranosylpurine-6-carboxamide showed notable effects against several viruses. nih.gov Although the subject compound, 9H-Purine, 6-aziridinyl-9-benzyl-, features a benzyl (B1604629) group at the N9 position instead of a ribose sugar, the findings underscore the potential of the 6-substituted purine core to serve as a platform for generating viral enzyme inhibitors. The mechanism often involves the compound being mistaken for a natural nucleoside by viral polymerases, leading to its incorporation into the growing nucleic acid chain and subsequent chain termination or dysfunction.

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of cancer, making them a key target for therapeutic intervention. A large body of research has focused on developing 2,6,9-trisubstituted purines as potent and selective CDK inhibitors. nih.govcncb.ac.cnacs.orgnih.gov

These inhibitors are designed to fit into the ATP-binding pocket of CDKs, preventing the phosphorylation of their target substrates and thereby arresting the cell cycle. The substitutions at the C2, C6, and N9 positions of the purine ring are fine-tuned to achieve high affinity and selectivity for specific CDKs. acs.org In particular, analogues of 9H-Purine, 6-aziridinyl-9-benzyl- have shown remarkable potency against CDK2, a key regulator of the G1/S phase transition.

The benzyl group at N9, the aziridinyl (or a related amino group) at C6, and various substituents at C2 collectively determine the inhibitory profile. For example, replacing the aziridine with a biphenyl-amino group can yield compounds with high potency and selectivity for CDK2 over other kinases like CDK1. acs.org

Table 2: Inhibitory Activity of Selected 2,6,9-Trisubstituted Purine Analogues against Cyclin-Dependent Kinases

| Compound | C2-Substituent | C6-Substituent | N9-Substituent | Target Kinase | IC₅₀ (µM) | Reference |

| Compound 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | Isopropyl | CDK2 | 0.65 | nih.gov |

| Compound 73 | 4-aminobenzenesulfonamide | [1,1'-biphenyl]-3-yl | H | CDK2 | 0.044 | acs.org |

| CDK2i-5 | Not Specified | Not Specified | Not Specified | CDK2/CyclinE | 0.0001 | g1therapeutics.com |

| CDK2i-6 | Not Specified | Not Specified | Not Specified | CDK2/CyclinE | 0.0004 | g1therapeutics.com |

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response. It removes ubiquitin from key proteins like PCNA and FANCD2, which are involved in translesion synthesis and DNA interstrand crosslink repair. nih.gov Inhibition of USP1 is a therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 mutations. nih.gov

Currently, several small-molecule inhibitors of USP1 are in clinical development, such as RO7623066. ascopost.com These molecules have demonstrated the ability to block USP1's function, leading to the accumulation of ubiquitinated DNA repair proteins and inducing synthetic lethality in vulnerable cancer cells. nih.gov

While the purine scaffold is a versatile platform for designing enzyme inhibitors, there is currently no specific research in the reviewed literature documenting the direct inhibition of USP1 by 9H-Purine, 6-aziridinyl-9-benzyl- or its close purine analogues. The known inhibitors belong to different chemical classes. Therefore, the interaction between this class of purine compounds and USP1 remains a potential area for future investigation rather than an established mechanism of action.

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis pathway of guanine nucleotides. nih.govnih.gov It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is a pivotal step for the production of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), essential precursors for RNA and DNA synthesis. nih.gov Consequently, the inhibition of IMPDH can lead to the depletion of the guanine nucleotide pool, effectively halting DNA and RNA synthesis and, therefore, cell proliferation. nih.govnih.gov

This mechanism has made IMPDH an attractive target for the development of anticancer and immunosuppressive agents. nih.govnih.gov Various purine-analogue antagonists have been developed as IMPDH inhibitors. While direct studies on the inhibitory activity of 9H-Purine, 6-aziridinyl-9-benzyl- against IMPDH are not extensively documented in current literature, the purine scaffold is a well-established foundation for IMPDH inhibitors. For instance, β-Methylene-BAD, a nonhydrolyzable analogue of benzamide (B126) adenine dinucleotide (BAD), has been synthesized and evaluated as a potential inhibitor of human IMPDH, demonstrating activity against both type I and type II isoforms of the enzyme. nih.gov The exploration of purine derivatives continues, aiming to leverage the structural and functional differences between mammalian and microbial IMPDHs for more selective therapeutic agents. nih.gov

Given that IMPDH inhibition effectively depletes guanine nucleotides, this action has wide-ranging effects on cellular metabolism beyond simply halting DNA synthesis, potentially creating an imbalance between adenine and guanine nucleotide pools that can disrupt metabolic regulation. nih.gov

Modulation of Purine Nucleoside Phosphorylase (PNP)

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, which catalyzes the reversible phosphorolytic cleavage of purine ribonucleosides and deoxyribonucleosides (like inosine and guanosine) to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. nih.govwikipedia.org Inhibition of PNP is a therapeutic strategy for various conditions, including T-cell mediated diseases and hyperuricemia, as it blocks the degradation of purine nucleosides and the subsequent formation of uric acid. researchgate.netjci.org

The 9-position of the purine ring is a critical site for interaction with the PNP enzyme. Studies on a series of N(9)-acyclonucleosides have shown that these compounds can act as inhibitors of PNP. nih.gov These analogues typically exhibit competitive inhibition with respect to the nucleoside substrate. nih.gov For example, certain N(7)- and N(9)-acyclonucleosides of guanine and hypoxanthine (B114508) have been tested for their ability to inhibit PNP from human erythrocytes, demonstrating that modifications at these positions directly influence inhibitory potency. nih.gov One N(7)-acyclonucleoside analogue was found to be a more effective inhibitor than its corresponding N(9) counterpart, highlighting the subtle structural requirements for potent inhibition. nih.gov

Table 1: Inhibition of Purine Nucleoside Phosphorylase by N7 and N9-Acyclonucleoside Analogues

| Compound | Enzyme Source | Inhibition Type | Ki (µM) |

| 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine | Human Erythrocytes | Competitive | 5 |

| 9-[(1,3-dihydroxypropyl-2)amino]ethylguanine | Human Erythrocytes | Competitive | 14 |

| 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine | Rabbit Kidney | Competitive | 0.7 |

| 9-[(1,3-dihydroxypropyl-2)amino]ethylguanine | Rabbit Kidney | Competitive | 2.3 |

| Data sourced from a study on N(7)- and N(9)-acyclonucleosides. nih.gov |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating synaptic transmission. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Research into novel AChE inhibitors has explored various molecular scaffolds, including purine derivatives.

Specifically, N-benzyl-purine structures have been identified as potential inhibitors of cholinesterases. A study focused on the synthesis and biological evaluation of N-benzyl-(piperidin or pyrrolidin)-purines revealed that these compounds exhibit moderate inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. nih.gov This finding establishes that the N-benzyl-purine framework can serve as a template for designing dual inhibitors of these enzymes. Preliminary structure-activity relationship studies have been used to guide the design of more potent inhibitors, suggesting that further optimization of this scaffold could lead to clinically relevant compounds. nih.gov Although direct inhibitory data for 9H-Purine, 6-aziridinyl-9-benzyl- on AChE is not specified, its structural similarity to these investigated compounds suggests a potential for similar activity.

Receptor Binding and Signal Transduction Pathway Modulation (e.g., Adenosine (B11128) Receptors, Smoothened)

Adenosine Receptors

Adenosine receptors (A1, A2A, A2B, and A3) are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. They are involved in regulating processes such as neurotransmission, cardiac function, and inflammation, making them important drug targets. The purine structure is the endogenous ligand for these receptors, and synthetic purine derivatives are widely studied as modulators of adenosine receptor activity.

The substitution pattern on the purine ring significantly influences binding affinity and selectivity. Studies on 9-alkylpurine derivatives have demonstrated that modifications at the N9-position are compatible with receptor binding. For instance, a series of 9-ethylpurine derivatives showed varied affinities for A1, A2A, A2B, and A3 receptor subtypes. nih.gov The introduction of different substituents at the 2-, 6-, or 8-positions of the 9-ethylpurine core allowed for the tuning of receptor selectivity. Notably, 8-Bromo-9-ethyladenine displayed high affinity for both A2A (Ki = 0.052 µM) and A2B (Ki = 0.84 µM) receptors. nih.gov

Furthermore, research on 9-benzyl substituted azaadenines has confirmed that the N9 position can accommodate bulky groups like benzyl, leading to high affinity, particularly for the A1 receptor. nih.gov These findings suggest that a lipophilic pocket exists within the A1 receptor capable of binding the N9-substituent, which can enhance affinity. nih.gov

Table 2: Binding Affinity (Ki, µM) of Selected 9-Ethylpurine Derivatives at Human Adenosine Receptors

| Compound | A1 Ki (µM) | A2A Ki (µM) | A3 Ki (µM) | A2B Ki (µM) |

| 9-Ethyladenine | >100 | 2.5 | 3.1 | 5.1 |

| 8-Bromo-9-ethyladenine | 2.1 | 0.052 | 0.65 | 0.84 |

| 8-(Hex-1-ynyl)-9-ethyladenine | >100 | 1.3 | 0.62 | >100 |

| Data from radioligand binding assays on various human adenosine receptor subtypes. nih.gov |

Smoothened (SMO) Receptor

The Smoothened (SMO) receptor is a class F G protein-coupled receptor that is a central component of the Hedgehog (Hh) signaling pathway. nih.govwikipedia.org This pathway is vital during embryonic development and is implicated in carcinogenesis when aberrantly activated. nih.govunc.edu SMO is the direct target of several small-molecule modulators, including antagonists developed for cancer therapy. nih.govunc.edu The receptor has a long, narrow binding cavity within its 7-transmembrane domain that can accommodate various ligands. unc.edu Additionally, the extracellular cysteine-rich domain (CRD) of SMO is essential for its function and has been shown to bind small-molecule modulators. nih.gov

However, there is currently no published evidence to suggest that 9H-Purine, 6-aziridinyl-9-benzyl- or other purine derivatives interact with or modulate the Smoothened receptor. The known modulators of SMO belong to different chemical classes.

Induction of Apoptotic Pathways and Cell Cycle Dynamics

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer. Many chemotherapeutic agents function by inducing apoptosis in rapidly dividing cancer cells. Purine derivatives have been extensively investigated for their ability to trigger apoptotic pathways and interfere with the cell cycle.

The purine scaffold is considered a "privileged structure" in medicinal chemistry, and various substituted purines have been shown to induce apoptosis. nih.gov For example, 2,6,9-trisubstituted purine derivatives have been synthesized and evaluated as potential antitumor agents, with studies demonstrating their ability to induce apoptosis. nih.gov The mechanism of apoptosis induction by purine nucleosides can be complex. In some cases, it is mediated through the activation of A3 adenosine receptors. nih.gov In other instances, it can involve the inhibition of key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs) or topoisomerase II. nih.govgoogle.com A series of 9H-purine-2,6-diamine derivatives were found to act as topoisomerase II inhibitors, leading to the triggering of apoptosis. google.com

While specific studies on the apoptotic effects of 9H-Purine, 6-aziridinyl-9-benzyl- are limited, the established pro-apoptotic activity of other 6,9-disubstituted purines suggests that this compound could potentially influence cell cycle dynamics and induce apoptosis through related mechanisms. The aziridinyl group at the C6 position is a known alkylating agent, which could contribute to cytotoxicity and the induction of cell death pathways.

Structure Activity Relationship Sar Studies of 9h Purine, 6 Aziridinyl 9 Benzyl and Analogues

Influence of the Aziridinyl Moiety at C6 on Biological Activity

The substituent at the C6 position of the purine (B94841) ring is a critical determinant of biological activity. While direct SAR studies on the 6-aziridinyl moiety of 9H-Purine, 6-aziridinyl-9-benzyl- are not extensively documented in the public domain, the known reactivity of the aziridine (B145994) ring and SAR data from related C6-substituted purines offer significant insights. The aziridine ring is a highly strained, three-membered heterocycle, making it susceptible to nucleophilic ring-opening. This reactivity can lead to covalent modification of biological targets, such as enzymes or receptors, which can result in potent and often irreversible inhibition.

Studies on other C6-substituted purines have demonstrated the importance of this position for various biological activities. For instance, purine derivatives with piperidin-1-yl or azepan-1-yl groups at the C6 position have been identified as inhibitors of Rho-associated serine/threonine kinases (ROCKs), which are involved in cell motility and invasion. nih.gov SAR analyses of these compounds revealed that modifications at the C6 side chain can modulate their anti-ROCK activity. nih.gov Furthermore, novel C6-amino substituted purine nucleoside analogues have been synthesized and have shown promising anticancer activity against various cell lines, including Hela, PC-3, and MCF-7. nih.gov The nature of the amino substituent at C6 significantly influences the cytotoxic potency.

The biological activity of aziridine-containing compounds is well-recognized, with some demonstrating antiproliferative properties. umn.edu The inclusion of a polar subunit to aziridine derivatives has been shown to enhance their biological activity. umn.edu Therefore, the aziridinyl group at the C6 position of the purine scaffold likely serves as a reactive electrophilic center, potentially alkylating nucleophilic residues in the active site of target proteins, leading to its biological effects.

Role of the N9-Benzyl Substituent in Molecular Recognition and Binding Affinity

The substituent at the N9 position of the purine core plays a significant role in how the molecule orients itself within and interacts with the binding pocket of a biological target. The N9-benzyl group in 9H-Purine, 6-aziridinyl-9-benzyl- is a bulky, hydrophobic substituent that can engage in various non-covalent interactions, such as van der Waals forces and π-π stacking with aromatic amino acid residues in a protein's active site.

Research on 9-benzylpurines has shown their ability to bind to receptors like the benzodiazepine (B76468) receptor (BZR). nih.gov However, the size and conformation of the N9-substituent are critical. For example, the introduction of an α-methyl group to the benzyl (B1604629) moiety in some 9-benzylpurines led to a decrease in BZR affinity, likely due to steric clashes that force the molecule into a conformation unfavorable for receptor binding. nih.gov This highlights the sensitivity of the binding pocket to the steric bulk at the N9 position.

Furthermore, studies on 2,6,9-trisubstituted purines as cyclin-dependent kinase (CDK) inhibitors have demonstrated that increasing the steric bulk at the N9 position generally reduces the inhibitory potential of these compounds. nih.gov This suggests that for certain targets, a less sterically hindered N9-substituent may be preferred for optimal binding. The benzyl group, while providing significant hydrophobic interactions, must be accommodated by the specific topology of the target's binding site for effective molecular recognition and high binding affinity.

Impact of Substitutions at the C2 Position on Efficacy and Selectivity

The C2 position of the purine ring offers another avenue for modifying the pharmacological profile of purine-based compounds. Substitutions at this position can influence a compound's efficacy, selectivity, and even its metabolic stability.

In studies of 2,6,9-trisubstituted purines, substitutions at the C2 position with various groups like methyl, propyl, butyl, phenyl, and benzyl were found to only slightly decrease the inhibitory activity against CDKs when compared to the parent compound. nih.gov This suggests a degree of tolerance for different substituents at this position for this particular target class. Conversely, in other series of purine derivatives, substitution at the C2 position has been shown to increase anti-ROCK activity, indicating that for some targets, C2 modification can be beneficial for potency. nih.gov

A significant role of C2 substitution is in preventing metabolic degradation. For many purine nucleoside analogues, the introduction of a halogen atom, such as chlorine or fluorine, at the C2 position is a key strategy to confer resistance to deamination by adenosine (B11128) deaminase (ADA). mdpi.com This enzymatic degradation is a common pathway for the inactivation of purine-based drugs. By blocking this metabolic route, C2-halogenated analogues can have a longer duration of action and increased intracellular concentrations, leading to enhanced therapeutic efficacy. mdpi.com

The following table summarizes the inhibitory activity of some C2-substituted purine analogues against various kinases:

| Compound | C2-Substituent | C6-Substituent | N9-Substituent | Target Kinase | IC50 (µM) |

| Compound 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | - | CDK5 | 0.16 nih.gov |

| Compound 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | - | CDK1 | 0.45 nih.gov |

| Compound 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | - | CDK2 | 0.65 nih.gov |

Stereochemical Considerations in Purine-Based Scaffolds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and action. For purine-based scaffolds, particularly nucleoside analogues where a sugar moiety is attached to the purine base, the stereochemistry at the anomeric carbon and within the sugar ring itself is critical for biological activity.

The spatial orientation of substituents can dramatically affect how a molecule fits into a binding site. For example, a study on carboacyclic nucleoside analogues, which have a flexible side chain instead of a rigid sugar ring, showed that a guanine (B1146940) analogue exhibited significant antiviral activity against HSV-2, underscoring the importance of the side chain's conformation. nih.gov

In the context of purine nucleoside analogues that act as inhibitors of viral reverse transcriptases or cellular DNA polymerases, the stereochemistry of the sugar-like moiety is paramount. The enzymes have highly specific active sites that can distinguish between different stereoisomers. An unnatural nucleoside analogue must adopt a specific three-dimensional shape to be recognized and processed by the target enzyme, often leading to chain termination and inhibition of DNA or RNA synthesis. The synthesis of stereochemically pure isomers is therefore a key challenge and a critical factor in the development of effective purine-based antiviral and anticancer agents.

Computational Approaches to SAR Elucidation (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Docking)

Computational methods have become indispensable tools for elucidating the SAR of purine derivatives, accelerating the drug discovery process by predicting the activity of novel compounds and providing insights into their binding mechanisms.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For purine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. For instance, 3D-QSAR studies on 2,6,9-trisubstituted purines revealed that steric properties had a more significant impact on cytotoxicity than electronic properties. nih.gov These models can generate contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity, guiding the design of new analogues. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method has been widely used to study the interactions of purine analogues with their biological targets. For example, docking studies of 2,9-disubstituted 8-phenylthiopurine derivatives in the active site of EGFR-tyrosine kinase have helped to identify key hydrogen bonding and hydrophobic interactions that are crucial for their antiproliferative activity. nih.gov By visualizing the binding mode, researchers can rationalize the observed SAR and propose modifications to improve binding affinity and selectivity. nih.gov These computational approaches, often used in tandem, provide a powerful platform for the rational design of novel and more potent purine-based therapeutic agents. nih.govmdpi.com

The following table presents data from a QSAR study on a series of purine derivatives, illustrating the statistical parameters used to validate the models:

| Model | r² (correlation coefficient) | q² (cross-validated r²) | pred_r² (external test set r²) |

| PLS model for c-Src tyrosine kinase inhibitors | 0.8319 researchgate.nettandfonline.com | 0.7550 researchgate.nettandfonline.com | 0.7983 researchgate.nettandfonline.com |

| CoMFA-SE for Bcr-Abl inhibitors | - | 0.576 mdpi.com | - |

| CoMSIA-SEH for Bcr-Abl inhibitors | - | 0.637 mdpi.com | - |

Advanced Analytical and Spectroscopic Characterization of 9h Purine, 6 Aziridinyl 9 Benzyl

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to deducing the molecular structure of 9H-Purine, 6-aziridinyl-9-benzyl-. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR Spectroscopy provide complementary information to piece together its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 9H-Purine, 6-aziridinyl-9-benzyl- in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.

In a typical ¹H NMR spectrum, the protons of the purine (B94841) core, specifically H-2 and H-8, would appear as distinct singlets. The benzyl (B1604629) group introduces signals corresponding to its aromatic protons, likely appearing as a multiplet in the aromatic region, and a characteristic singlet for the benzylic methylene (B1212753) (CH₂) protons. The protons on the aziridine (B145994) ring are expected to show a complex pattern due to their chemical and magnetic non-equivalence.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The chemical shifts are sensitive to the electronic environment, providing insight into the effects of the substituents on the purine ring. nih.govrsc.org The signals for the carbon atoms of the purine skeleton, the benzyl group, and the aziridine ring can be assigned based on established data for related purine derivatives. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 9H-Purine, 6-aziridinyl-9-benzyl- (Note: Predicted values are based on data from analogous 6-substituted and 9-substituted purine derivatives. Actual experimental values may vary based on solvent and experimental conditions.)

| Atom Assignment | Predicted ¹H NMR δ (ppm) | Predicted ¹³C NMR δ (ppm) |

| Purine H-2 | 8.0 - 8.5 (singlet) | 152 - 155 |

| Purine H-8 | 8.5 - 9.0 (singlet) | 145 - 148 |

| Benzyl CH₂ | 5.3 - 5.6 (singlet) | 45 - 50 |

| Benzyl Aromatic H | 7.2 - 7.5 (multiplet) | 127 - 135 |

| Aziridine CH₂ | 2.0 - 2.5 (multiplet) | 25 - 30 |

| Purine C-4 | N/A | 150 - 153 |

| Purine C-5 | N/A | 120 - 125 |

| Purine C-6 | N/A | 158 - 162 |

Mass Spectrometry (MS, LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of 9H-Purine, 6-aziridinyl-9-benzyl-. When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it also provides a means for separation and identification from complex mixtures. plos.org

In a typical mass spectrum, the compound would exhibit a prominent molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern is crucial for structural confirmation. Key fragmentation pathways for purine derivatives often involve the cleavage of bonds connecting substituents to the purine core. umich.edu For 9H-Purine, 6-aziridinyl-9-benzyl-, expected fragmentation would include:

Loss of the benzyl group: A significant fragment corresponding to the [M - C₇H₇]⁺ ion.

Loss of the aziridinyl group: A fragment resulting from the cleavage of the C6-N bond.

Fragmentation of the purine ring: Characteristic cleavages of the imidazole (B134444) and pyrimidine (B1678525) rings.

High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the determination of the molecular formula with high confidence. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" based on its functional groups. acs.org The IR spectrum of 9H-Purine, 6-aziridinyl-9-benzyl- would display characteristic absorption bands that confirm the presence of its key structural components. nih.gov

Table 2: Expected IR Absorption Bands for 9H-Purine, 6-aziridinyl-9-benzyl-

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretch |

| C=N, C=C (Purine Ring) | 1500 - 1650 | Stretch |

| C-N (Purine, Aziridine) | 1250 - 1350 | Stretch |

| Benzyl C-H | 2850 - 2950 | Stretch |

| Aromatic Ring Pucker | 690 - 900 | Out-of-plane bend |

The specific frequencies can be compared to reference spectra of purine and related compounds to confirm the identity and integrity of the synthesized molecule. nih.govnist.gov

X-ray Crystallography for Absolute Configuration and Molecular Packing

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. For 9H-Purine, 6-aziridinyl-9-benzyl-, obtaining a single crystal suitable for analysis would yield a wealth of information, including precise bond lengths, bond angles, and torsional angles. nih.govrsc.org

This technique would unambiguously confirm the N9-position of the benzyl group, distinguishing it from other potential isomers (e.g., the N7-isomer). researchgate.net Furthermore, X-ray crystallography reveals how individual molecules pack together in the crystal lattice. This analysis elucidates intermolecular interactions such as π-π stacking between the purine and benzyl rings and other van der Waals forces, which govern the material's bulk properties. chemrxiv.orgnih.gov While a specific crystal structure for this compound is not publicly available, analysis of related purine structures shows that the purine ring is typically planar, and the benzyl group would adopt a specific conformation relative to this plane. acs.orgacs.org

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of 9H-Purine, 6-aziridinyl-9-benzyl- and for separating it from starting materials, byproducts, and potential isomers. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for assessing the purity of purine derivatives. ibna.romdpi.comnih.gov A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The compound would elute at a characteristic retention time, and the peak area from a UV detector would be proportional to its concentration, allowing for quantitative purity assessment (e.g., >99%). This method is also highly effective for separating the N9-benzyl isomer from the N7-benzyl isomer, which would have different retention times.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of purity. The compound would appear as a single spot with a specific retention factor (Rf) value under a given solvent system.

Column Chromatography: This preparative technique is used for the purification of the compound on a larger scale. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and eluent system, 9H-Purine, 6-aziridinyl-9-benzyl- can be isolated from impurities.

Computational Chemistry and Molecular Modeling for Structural and Electronic Properties

Computational chemistry provides theoretical insights that complement experimental findings. Using methods like Density Functional Theory (DFT), it is possible to model the geometric and electronic properties of 9H-Purine, 6-aziridinyl-9-benzyl-. nih.gov

These calculations can predict:

Optimized Molecular Geometry: The lowest energy conformation of the molecule, including bond lengths and angles, which can be compared with X-ray crystallography data.

Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO/LUMO), and the dipole moment. This information is valuable for understanding the molecule's reactivity.

Spectroscopic Properties: Computational models can predict NMR chemical shifts and IR vibrational frequencies. Comparing these calculated values with experimental data serves as a powerful validation of the structural assignment. nih.govrsc.org For instance, discrepancies between calculated and experimental NMR shifts can indicate conformational differences or solvent effects not accounted for in the model. nih.gov

By integrating these advanced analytical and computational methods, a comprehensive and scientifically rigorous characterization of 9H-Purine, 6-aziridinyl-9-benzyl- can be achieved.

Density Functional Theory (DFT) Calculations for Reactive Sites and Electron Density Maps

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the electronic structure and reactivity of molecules. By calculating the electron density, DFT can identify regions within a molecule that are susceptible to electrophilic or nucleophilic attack, providing insights into its chemical behavior.

For a molecule like 9H-Purine, 6-aziridinyl-9-benzyl-, DFT calculations are instrumental in mapping the electron density distribution across the purine core, the aziridinyl substituent, and the benzyl moiety. The geometry of the molecule is first optimized to find its most stable conformation. This is typically achieved using a functional like B3LYP with a suitable basis set, such as 6-31G*, which has been effectively used for other purine derivatives. nih.gov Harmonic vibrational frequency analysis is then performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov

The resulting electron density map highlights the electronegative nitrogen atoms in the purine and aziridinyl rings as likely sites for interaction with electrophiles. Conversely, regions with lower electron density, such as certain hydrogen atoms on the benzyl group, might be prone to nucleophilic interactions.

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the compound's reactivity. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govmdpi.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the electrostatic potential on the electron density surface, clearly demarcating regions of positive and negative potential and thus potential reactive sites.

Table 1: Representative DFT-Calculated Electronic Properties for a Purine Derivative

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

| Ionization Potential | 6.5 | Energy required to remove an electron. |

| Electron Affinity | 1.2 | Energy released when an electron is added. |

Note: The data in this table are representative examples for a purine derivative and are intended for illustrative purposes. Actual values for 9H-Purine, 6-aziridinyl-9-benzyl- would require specific DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 9H-Purine, 6-aziridinyl-9-benzyl-, and a biological target, typically a protein. These methods are fundamental in drug discovery and design, providing insights into binding affinities and the stability of the ligand-protein complex.

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein. For 9H-Purine, 6-aziridinyl-9-benzyl-, docking simulations could be performed against a variety of relevant protein targets, such as kinases or other enzymes where purine analogs are known to be active. researchgate.netnih.gov The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the different possible binding poses. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.comfrontiersin.org An MD simulation would place the docked complex in a simulated physiological environment, including water and ions, and calculate the atomic movements over a set period, often nanoseconds. This provides a more realistic view of the interaction, assessing the stability of the binding pose and identifying any conformational changes in the protein or ligand upon binding. typeset.io Analysis of the MD trajectory can include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com

For instance, studies on other substituted purines have shown that interactions with specific amino acid residues, such as aspartate, can be crucial for binding. tandfonline.com In the case of 9H-Purine, 6-aziridinyl-9-benzyl-, the benzyl group could engage in hydrophobic or pi-stacking interactions within a binding pocket, while the nitrogen atoms of the purine ring could form hydrogen bonds. tandfonline.comnih.gov

Table 2: Representative Ligand-Target Interactions for a Purine Derivative from Molecular Docking

| Amino Acid Residue | Interaction Type | Potential Interacting Moiety on Ligand |

|---|---|---|

| Asp204 | Hydrogen Bond | Purine Ring Nitrogen |

| Phe159 | Pi-Stacking | Benzyl Ring |

| Leu83 | Hydrophobic | Benzyl Group |

| Val11 | Hydrophobic | Aziridinyl Ring |

Note: The interactions listed in this table are representative examples based on studies of similar purine derivatives and are for illustrative purposes. The actual interactions for 9H-Purine, 6-aziridinyl-9-benzyl- would depend on the specific protein target.

Preclinical Mechanistic Investigations of 9h Purine, 6 Aziridinyl 9 Benzyl

In Vitro Molecular and Cellular Mechanistic Studies

Cell-Based Assays for Cellular Pathway Modulation (e.g., Cell Growth Inhibition, Cytotoxicity Assays)

The 6,9-disubstituted purine (B94841) scaffold, to which 9H-Purine, 6-aziridinyl-9-benzyl- belongs, has been the subject of extensive investigation for its cytotoxic potential against various cancer cell lines. Studies on analogous compounds reveal that modifications at the C-6 and N-9 positions of the purine ring are crucial for potent anti-proliferative activity.

A series of new 6,9-disubstituted purine analogs, featuring a 4-substituted benzyl (B1604629) group at the N-9 position, demonstrated promising cytotoxic activities against a panel of human carcinoma cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.govresearchgate.net The cytotoxic bioactivity studies showed that most of these compounds exhibited IC50 values in the micromolar to nanomolar range. researchgate.net For instance, certain analogs displayed excellent cytotoxic effects on Huh7 cells, with IC50 values ranging from 0.08 to 0.13 µM, which is comparable to the established anticancer agent camptothecin. nih.govresearchgate.net The aziridine (B145994) group, a key feature of the subject compound, is known to be present in various natural and synthetic compounds with anticancer activity, such as mitomycin C and thiotepa. mdpi.com The high reactivity of the three-membered aziridine ring is thought to play a significant role in the cytotoxicity of these molecules. mdpi.com

In addition to anticancer applications, related structures such as 9-benzyl-6-(dimethylamino)-9H-purines have been evaluated for other cellular effects. For example, a series of these compounds were tested for activity against rhinovirus type 1B in cell culture, with some derivatives showing potent activity with IC50 values as low as 0.08 µM. nih.gov

Table 1: Cytotoxicity of Structurally Related 6,9-Disubstituted Purine Analogs in Cancer Cell Lines| Compound Series | Cell Line | Activity Range (IC50) | Reference |

|---|---|---|---|

| 6-(4-substituted piperazino)-9-(4-substituted benzyl)purines | Huh7, HCT116, MCF7 | 0.05–21.8 µM | nih.govresearchgate.net |

| 6-(4-(4-trifluoromethylphenyl)piperazine) and 6-(4-(3,4-dichlorophenyl)piperazine) analogs | Huh7, HepG2 | < 0.1–0.13 µM | nih.govresearchgate.net |

| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | HeLa (Rhinovirus Assay) | 0.08 µM | nih.gov |

Biochemical Assays for Enzyme Inhibition Kinetics

While specific enzyme inhibition kinetic data for 9H-Purine, 6-aziridinyl-9-benzyl- are not detailed in the available literature, the purine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to target a wide range of enzymes, particularly kinases. semanticscholar.org Purine and purine nucleoside analogs have been extensively studied as enzyme inhibitors. researchgate.net For example, some 2,6,9-trisubstituted purine derivatives have been identified as potent tyrosine kinase inhibitors, targeting cyclin-dependent kinases (CDK), Src, and VEGFR2, all of which are critical in cancer cell cycle regulation and proliferation signaling. semanticscholar.org Given the structural similarities, it is plausible that 9H-Purine, 6-aziridinyl-9-benzyl- may exert its biological effects through the inhibition of one or more cellular kinases or other enzymes involved in purine metabolism. However, without direct biochemical assays, its specific enzyme targets and inhibition kinetics remain to be elucidated.

Target Engagement Studies (e.g., Cellular Thermal Shift Assay, NanoBRET)

To confirm that a compound interacts with its intended target within a complex cellular environment, target engagement assays are essential. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interactions directly in live cells and tissues. nih.govcetsa.org The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. nih.gov This technique has been successfully applied to identify the targets of compounds acting on purine-related pathways, such as the identification of purine nucleoside phosphorylase as the target of quinine. cetsa.org

While CETSA and other target engagement technologies like NanoBRET are highly applicable for elucidating the mechanism of action of novel purine derivatives, specific studies employing these methods on 9H-Purine, 6-aziridinyl-9-benzyl- have not been reported. Such investigations would be a critical next step to identify the direct molecular targets of the compound and validate its mechanism of action at a cellular level.

DNA Binding and Damage Assays

The presence of an aziridine moiety in 9H-Purine, 6-aziridinyl-9-benzyl- strongly suggests that its mechanism of action may involve interaction with DNA. Aziridines are highly reactive functional groups known to act as alkylating agents. mdpi.com Anticancer drugs containing aziridinyl groups, such as thiotepa and mitomycin C, are known to induce cytotoxicity by creating crosslinks with DNA, which interferes with DNA replication and cell division. mdpi.com

Studies on other novel aziridine-containing compounds have shown they induce DNA damage, as evidenced by methods like the comet assay. mdpi.com The mechanism is believed to involve the formation of bulky DNA adducts, which are then recognized by cellular repair pathways. mdpi.com Cells deficient in specific DNA repair mechanisms, such as the nucleotide excision repair (NER) pathway, have shown hypersensitivity to the cytotoxic effects of these compounds. mdpi.com

Furthermore, the purine core itself can facilitate interaction with DNA. Purine analogues have been designed to bind to the minor groove of DNA. clockss.org The crescent-like conformation of some purine-based molecules allows them to fit into the minor groove, where they can form hydrogen bonds and other interactions with DNA base pairs. clockss.org Therefore, it is highly probable that 9H-Purine, 6-aziridinyl-9-benzyl- acts as a DNA-modifying agent, with the purine scaffold guiding the molecule to DNA and the reactive aziridinyl group subsequently alkylating the DNA, leading to damage and cytotoxicity.

Preclinical In Vivo Mechanistic Studies (Non-Clinical Models)

Pharmacodynamic Markers in Animal Models (e.g., rodent models for anticonvulsant activity)

In vivo studies using non-clinical models have provided significant insights into the pharmacological effects of 9-benzyl-purine derivatives. A key finding is the potent anticonvulsant activity of this class of compounds in rodent models. nih.gov Research has shown that potent anticonvulsant activity against maximal electroshock-induced seizures (MES) in rats resides in 6-(alkylamino)-9-benzyl-9H-purines. nih.govnih.gov The MES test is a standard preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.

The anticonvulsant effect is a key pharmacodynamic marker for this class of compounds. Structure-activity relationship studies have demonstrated that the benzyl substituent at the 9-position is a critical feature for this activity. nih.gov Further modifications, such as the introduction of fluoro substituents on the benzyl ring, can enhance this potency. nih.gov The effectiveness of these compounds in established seizure models indicates their ability to modulate neuronal excitability in the central nervous system.

Table 2: Anticonvulsant Activity of 9-Benzyl-Purine Analogs in Rodent MES Models| Compound Class | Animal Model | Test | Activity (ED50, ip) | Reference |

|---|---|---|---|---|

| 6-(Alkylamino)-9-benzyl-9H-purines | Rats | Maximal Electroshock Seizure (MES) | Potent Activity | nih.gov |

| 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines | Rats | Maximal Electroshock Seizure (MES) | 2 to 4 mg/kg | nih.gov |

| 9-decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine | Mice | Maximal Electroshock Seizure (MES) | 23.4 mg/kg | merckmillipore.com |

Assessment of Target Modulation in Relevant Tissues (non-human)

A comprehensive review of published scientific literature and available preclinical data reveals a lack of specific studies investigating the target modulation of 9H-Purine, 6-aziridinyl-9-benzyl- in non-human tissues. While research exists on the biological activities of other purine derivatives, such as 9-benzyl-6-(dimethylamino)-9H-purines and 6-anilino-9-benzyl-2-chloro-9H-purines, which have been evaluated for antirhinovirus and anticancer properties, specific data on the in vivo target engagement and downstream pharmacodynamic effects of 9H-Purine, 6-aziridinyl-9-benzyl- in relevant animal models is not currently available in the public domain. nih.govnih.govscimago.es

Consequently, detailed research findings and data tables concerning the assessment of target modulation for this specific compound cannot be provided at this time. Such an assessment would typically involve studies to confirm that the compound interacts with its intended molecular target in a living organism and elicits the expected biological response in tissues of interest. These investigations are a critical component of preclinical development to establish a compound's mechanism of action and to inform its potential for further therapeutic development.

Further preclinical research would be required to elucidate the specific molecular interactions and biological impact of 9H-Purine, 6-aziridinyl-9-benzyl- within a physiological context.

Biochemical Pathways and Metabolic Fate of 9h Purine, 6 Aziridinyl 9 Benzyl

Interaction with Endogenous Purine (B94841) Metabolism

As a purine analog, 9H-Purine, 6-aziridinyl-9-benzyl- is expected to interfere with the normal synthesis and recycling of natural purines, which are essential for DNA, RNA, and energy production. wikipedia.orgnih.gov The structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940) suggests that it could be recognized by enzymes involved in the purine salvage pathway. nih.gov

Key enzymatic interactions could include:

Purine Nucleoside Phosphorylases (PNPs): The N9-benzyl group might make it a substrate or an inhibitor for these enzymes. For instance, the related compound 9-benzyl-9-deazaguanine (B117557) is known to be a potent inhibitor of PNP. nih.gov Inhibition of PNP could lead to an accumulation of purine nucleosides, disrupting cellular homeostasis.

Kinases: The compound could potentially be phosphorylated by cellular kinases, a common activation step for many purine analogs. nih.gov However, the bulky benzyl (B1604629) group might hinder this interaction. If phosphorylated, the resulting nucleotide analog could be a target for incorporation into DNA or RNA, leading to chain termination or dysfunctional nucleic acids.

Table 1: Potential Interactions with Purine Metabolic Enzymes

| Enzyme Family | Predicted Interaction with 9H-Purine, 6-aziridinyl-9-benzyl- | Potential Consequence |

| Purine Nucleoside Phosphorylases (PNPs) | Competitive inhibition | Altered levels of endogenous purine nucleosides |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Potential substrate, leading to a nucleotide analog | Formation of a potentially cytotoxic nucleotide |

| Adenosine (B11128)/Guanosine (B1672433) Kinases | Possible substrate for phosphorylation | Bioactivation to a triphosphate form |

Biotransformation Pathways and Metabolite Identification in Preclinical Models

The biotransformation of 9H-Purine, 6-aziridinyl-9-benzyl- is likely dominated by the chemistry of its aziridine (B145994) ring. The aziridinyl group is a potent electrophile and is expected to be the primary site of metabolic activity and biological action. nih.govnih.gov

Expected biotransformation pathways include:

Alkylation Reactions: The highly strained three-membered aziridine ring can undergo nucleophilic attack from various biological molecules. nih.govscite.ai This alkylation is a hallmark of many aziridine-containing anticancer agents. nih.govacs.org The primary targets are likely to be DNA bases (such as the N7 of guanine), leading to the formation of DNA adducts that can trigger cellular repair mechanisms or, if overwhelming, apoptosis. nih.gov

Hydrolysis: The aziridine ring can also be opened by hydrolysis, leading to the formation of an amino alcohol derivative. This would represent a detoxification pathway, rendering the compound less reactive.

Metabolism of the Benzyl Group: The benzyl group could undergo hydroxylation by cytochrome P450 enzymes, followed by further conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.

Table 2: Predicted Metabolites of 9H-Purine, 6-aziridinyl-9-benzyl-

| Metabolite Structure | Proposed Pathway | Biological Activity |

| DNA-adducts (e.g., N7-guaninyl adduct) | Alkylation of DNA by the aziridine ring | Cytotoxic, potentially mutagenic |

| Glutathione (B108866) conjugate | Conjugation with glutathione via glutathione S-transferases | Detoxification and excretion |

| Hydrolyzed aziridine derivative | Spontaneous or enzymatic hydrolysis of the aziridine ring | Likely inactive |

| Hydroxylated benzyl derivative | Cytochrome P450-mediated oxidation | Intermediate for further conjugation |

Influence on Cellular Signaling and Energy Transfer Pathways

The pleiotropic nature of purine signaling suggests that 9H-Purine, 6-aziridinyl-9-benzyl- could have wide-ranging effects on cellular communication and energy metabolism. nih.govmdpi.com

Potential influences include:

Purinergic Receptor Modulation: Purine analogs can act as agonists or antagonists at purinergic receptors (e.g., adenosine and P2Y receptors), which are crucial for a multitude of physiological processes, including neurotransmission, inflammation, and cell proliferation. nih.govuq.edu.au The specific effect would depend on the receptor subtype and the cell type.

DNA Damage Response: By forming DNA adducts, the compound would likely activate DNA damage sensing pathways, involving proteins such as ATM and ATR. This can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, the induction of apoptosis. nih.gov

Energy Metabolism: As an antimetabolite, the compound could interfere with the synthesis of ATP and GTP, the primary energy currency of the cell. mdpi.com This could lead to a general disruption of cellular functions that are dependent on a high energy state. The inhibition of respiratory kinases by similar compounds like 6-benzylaminopurine (B1666704) also points to a potential impact on cellular respiration. wikipedia.org

Table 3: Potential Effects on Cellular Signaling Pathways

| Signaling Pathway | Predicted Effect of 9H-Purine, 6-aziridinyl-9-benzyl- | Potential Outcome |

| Purinergic Signaling (e.g., Adenosine Receptors) | Agonist or antagonist activity | Altered cellular responses to extracellular purines |

| DNA Damage Response (ATM/ATR pathways) | Activation due to DNA alkylation | Cell cycle arrest, apoptosis |

| mTOR Signaling | Potential inhibition due to metabolic stress | Reduced cell growth and proliferation |

| Apoptotic Pathways (e.g., p53-mediated) | Induction following DNA damage | Programmed cell death |

9h Purine, 6 Aziridinyl 9 Benzyl As a Chemical Scaffold in Drug Discovery

Design Principles for Novel Purine-Based Agents

The design of novel purine-based therapeutic agents is a highly structured process, guided by principles of molecular recognition and structure-activity relationships (SAR). The core purine (B94841) ring system serves as a "privileged scaffold," which is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The efficacy and selectivity of these agents are heavily influenced by the nature of the substituents at various positions on the purine ring.

For a compound like 9H-Purine, 6-aziridinyl-9-benzyl-, the design principles revolve around the unique contributions of the 6-aziridinyl and 9-benzyl groups:

The 6-Aziridinyl Moiety: The aziridine (B145994) ring is a three-membered heterocycle containing a nitrogen atom. This strained ring system is susceptible to nucleophilic attack, allowing it to act as an electrophile. In drug design, aziridinyl groups are often incorporated to serve as alkylating agents, capable of forming covalent bonds with nucleophilic residues (such as cysteine, lysine, or histidine) in the active site of a target protein. This can lead to irreversible inhibition, which can offer advantages in terms of potency and duration of action. The design of such covalent inhibitors requires precise positioning of the reactive group to ensure it reacts with the intended target residue and not with off-target molecules, which could lead to toxicity.

The 9-Benzyl Substituent: The N9 position of the purine ring is frequently substituted to modulate the compound's pharmacokinetic and pharmacodynamic properties. The benzyl (B1604629) group is a relatively large, hydrophobic moiety. Its introduction at the N9 position can serve several purposes in drug design. It can enhance binding affinity by occupying a hydrophobic pocket within the target's active site. For instance, in the development of inhibitors for the glutamine transporter ASCT2, it was observed that increasing the hydrophobicity of the side chain on benzylproline derivatives led to an increase in apparent binding affinity. nih.gov Furthermore, the benzyl group can influence the compound's solubility, membrane permeability, and metabolic stability.

The combination of these two groups on a purine scaffold suggests a design strategy aimed at creating a potent and potentially selective covalent inhibitor. The benzyl group would guide the molecule to a specific binding pocket, and the aziridinyl group would then react with a nearby nucleophile to form a permanent bond. Iterative, structure-based design is often employed to optimize such interactions, as seen in the development of potent cyclin-dependent kinase (CDK) inhibitors where substituents were added to the purine core to form additional hydrogen bonds and optimize hydrophobic packing. biorxiv.orgmedscape.com

Table of Design Principles for Purine-Based Agents

| Position | Substituent | Design Rationale | Potential Effect |

| C6 | Aziridinyl | Introduction of a reactive electrophile. | Covalent, irreversible inhibition of the target protein. Increased potency and duration of action. |

| N9 | Benzyl | Introduction of a bulky, hydrophobic group. | Enhanced binding affinity through hydrophobic interactions. Modulation of solubility and metabolic stability. |

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing the Purine Scaffold

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govnih.gov This approach begins by screening libraries of low-molecular-weight compounds, or "fragments," for weak binding to the target of interest. nih.govnih.gov The hits from these screens are then optimized and grown into more potent, drug-like molecules, often with the guidance of structural biology techniques like X-ray crystallography. nih.govnih.gov

The purine scaffold is well-suited for FBDD for several reasons:

Privileged Structure: As a privileged scaffold, purine fragments have a higher probability of binding to ATP-binding sites, which are common in many enzyme families, particularly kinases. nih.gov

Tractability for Optimization: The purine ring offers multiple points for chemical modification, allowing for the systematic growth of fragments to improve affinity and selectivity.

In the context of a molecule like 9H-Purine, 6-aziridinyl-9-benzyl-, one could envision an FBDD campaign starting with a simple purine fragment. Subsequent steps might involve:

Initial Fragment Screening: A library of small, diverse fragments would be screened against the target protein. Biophysical techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or thermal shift assays are typically used to detect the weak binding of these fragments.

Hit Identification and Validation: Fragments that show binding are validated, and their binding mode is often determined by X-ray crystallography. A simple purine or a 9-substituted purine could be identified as an initial hit.

Fragment Elaboration: The initial fragment hit would then be elaborated. For example, if a 9-benzylpurine fragment was identified, medicinal chemists would synthesize a small library of analogs with different substituents at other positions (e.g., C2, C6, C8) to explore the surrounding binding site. The addition of the aziridinyl group at C6 would be a key step in this elaboration, aiming to introduce a covalent interaction.

Fragment Linking or Merging: In some cases, two different fragments that bind to adjacent sites on the protein can be linked together to create a more potent molecule.

A notable example of FBDD in the context of kinase inhibitors involved the identification of pyrazole (B372694) and azaindole fragment hits that were rapidly optimized into potent inhibitors of protein kinase B (PKB). nih.gov This success highlights the potential of using heterocyclic fragments as starting points for developing highly selective and potent drug candidates.

Interactive Table: FBDD for Purine-Based Inhibitors

| FBDD Stage | Description | Example Application for a Purine Scaffold |

| Fragment Library Design | Creation of a collection of low molecular weight compounds (<300 Da). | A library containing various substituted purines and other heterocyclic fragments. |

| Hit Generation | Screening the fragment library against the target protein to identify binders. | Identification of a 9-benzylpurine fragment that binds weakly to the ATP pocket of a kinase. |

| Hit-to-Lead Optimization | Chemical modification of the fragment hit to improve potency and drug-like properties. | Structure-guided synthesis of analogs with substitutions at the C6 position, including the introduction of an aziridinyl group to form a covalent bond. |

| Lead Optimization | Further refinement of the lead compound to enhance efficacy, selectivity, and pharmacokinetic properties. | Fine-tuning of the substituents on the purine ring and the benzyl group to optimize interactions with the target and improve metabolic stability. |

Development of Prodrug Strategies and Delivery Systems

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. rsc.org This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low bioavailability, or lack of tissue-specific targeting. rsc.orgnih.gov For purine analogs, several prodrug strategies have been successfully developed.

Given the structure of 9H-Purine, 6-aziridinyl-9-benzyl-, several prodrug approaches could be considered:

Improving Oral Bioavailability: Many purine analogs suffer from poor oral absorption. One successful strategy to address this is the use of ester prodrugs. For example, valacyclovir, the L-valyl ester prodrug of acyclovir (B1169), demonstrates significantly higher oral bioavailability than the parent drug. rsc.org A similar strategy could theoretically be applied, although the absence of a hydroxyl group on 9H-Purine, 6-aziridinyl-9-benzyl- would necessitate a different point of attachment.

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. This can help to concentrate the active drug at the site of action and reduce systemic toxicity. For instance, the ProTide technology masks the phosphate (B84403) group of nucleotide analogs with an aromatic group and an amino acid ester, which are cleaved by intracellular enzymes to release the active nucleotide. rsc.org

Modulating Reactivity: For a compound with a reactive aziridinyl group, a prodrug strategy could be employed to mask this group until the molecule reaches its target. This could involve a cleavable protecting group on the aziridine nitrogen that is removed by a specific enzyme or a change in pH.

The development of delivery systems, such as liposomes or nanoparticles, could also be explored to improve the therapeutic index of 9H-Purine, 6-aziridinyl-9-benzyl-. These systems can protect the drug from degradation, enhance its solubility, and facilitate its accumulation in target tissues.

Interactive Table: Prodrug Strategies for Purine Analogs

| Prodrug Strategy | Mechanism | Potential Application to 9H-Purine, 6-aziridinyl-9-benzyl- |

| Ester Prodrugs | An ester linkage is cleaved by esterases in the body to release the active drug. | Not directly applicable without a hydroxyl group, but similar cleavable linkages could be explored at other positions. |

| ProTide Technology | Masks a phosphate group to improve cell permeability and intracellular delivery of nucleotide analogs. | Could be adapted if the purine analog is designed as a nucleotide mimic. |

| Enzyme-Targeted Prodrugs | A promoiety is cleaved by an enzyme that is overexpressed in the target tissue. | A cleavable group could be attached to the purine ring or the aziridine to be released by a tumor-specific enzyme. |

| pH-Sensitive Prodrugs | The prodrug is designed to be stable at physiological pH but is cleaved in the acidic environment of tumors or specific cellular compartments. | A pH-labile linkage could be used to mask the aziridinyl group. |

Investigation of Molecular Mechanisms of Resistance in Related Purine Scaffolds

Drug resistance is a major challenge in cancer therapy and the treatment of infectious diseases. For purine analogs, several mechanisms of resistance have been identified. Understanding these mechanisms is crucial for the design of new agents that can overcome resistance and for the development of combination therapies.

Potential mechanisms of resistance to a compound like 9H-Purine, 6-aziridinyl-9-benzyl- could include: